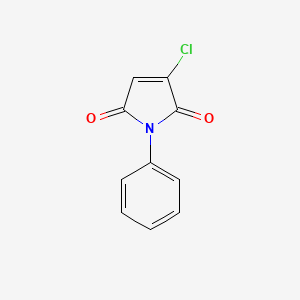

3-Chloro-1-phenylpyrrole-2,5-dione

Description

Properties

CAS No. |

42595-16-4 |

|---|---|

Molecular Formula |

C10H6ClNO2 |

Molecular Weight |

207.61 g/mol |

IUPAC Name |

3-chloro-1-phenylpyrrole-2,5-dione |

InChI |

InChI=1S/C10H6ClNO2/c11-8-6-9(13)12(10(8)14)7-4-2-1-3-5-7/h1-6H |

InChI Key |

ZKKDYLHSRWLPSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(C2=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Chloro-1-phenylpyrrole-2,5-dione typically involves the reaction of maleic anhydride with aniline in the presence of a chlorinating agent . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

3-Chloro-1-phenylpyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides under specific conditions.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of 3-chloro-1-phenylpyrrole-2,5-dione as an antiviral agent. Its structural similarity to other known antiviral compounds suggests that it may inhibit viral replication mechanisms. For instance, derivatives of this compound have been investigated for their activity against SARS-CoV-2 chymotrypsin-like protease (3CLpro), which is crucial for viral replication. The compound's ability to form covalent bonds with the active site cysteine of the protease indicates a promising pathway for developing antiviral therapeutics .

Chemotherapeutic Applications

The compound has also been studied for its chemotherapeutic properties. Research indicates that similar pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis through the generation of reactive oxygen species (ROS) and disrupting cellular signaling pathways . This positions 3-chloro-1-phenylpyrrole-2,5-dione as a candidate for further exploration in cancer treatment strategies.

Precursor for Chemical Synthesis

This compound is utilized as a precursor in the synthesis of other organic molecules. Its functional groups enable it to undergo various chemical transformations, leading to the production of more complex structures. For example, it can be transformed into other pyrrole derivatives or used in the synthesis of maleimide-based compounds, which have applications in materials science and bioconjugation techniques .

Case Studies

-

SARS-CoV-2 Inhibition Studies

A study published in 2021 demonstrated that derivatives of 3-chloro-1-phenylpyrrole-2,5-dione exhibited significant inhibitory effects on SARS-CoV-2 3CLpro with IC50 values indicating potent antiviral activity. This research underscores the importance of exploring this compound within the context of emerging viral threats . -

Polymer Development

Research focusing on the copolymerization of 3-chloro-1-phenylpyrrole-2,5-dione has shown that polymers derived from this monomer exhibit enhanced thermal and mechanical properties compared to traditional polymers. These findings suggest potential applications in high-performance materials .

Mechanism of Action

The mechanism of action of 3-Chloro-1-phenylpyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Chlorine Substitution : The presence of chlorine at position 3 is conserved across analogs, likely enhancing electrophilicity and reactivity in cross-coupling reactions .

- Aromatic vs. Aliphatic Substituents : The phenyl group at N1 in the target compound contrasts with the 4-fluorophenyl group in fluoroimide, which improves pesticidal activity by increasing hydrophobic interactions .

Biological Activity

3-Chloro-1-phenylpyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-Chloro-1-phenylpyrrole-2,5-dione belongs to the pyrrole family, characterized by a five-membered aromatic ring containing nitrogen. Its chemical structure can be represented as follows:

This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The biological activity of 3-Chloro-1-phenylpyrrole-2,5-dione is primarily attributed to its interaction with various molecular targets. These interactions can inhibit or activate specific enzymes or receptors, leading to diverse biological effects. The compound has shown potential in targeting:

- Tyrosine Kinase Inhibition : It has been studied for its ability to inhibit tyrosine kinase receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial in cancer cell proliferation and survival .

- Antimicrobial Activity : The compound has demonstrated antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .

Anticancer Activity

Research indicates that 3-Chloro-1-phenylpyrrole-2,5-dione exhibits significant anticancer properties. A study highlighted its efficacy against colon cancer cell lines (HCT-116, SW-620) with growth inhibition concentrations (GI50) approximately between M to M . Additionally, it demonstrated the ability to inhibit tumor growth in chemically induced rat models of colon cancer.

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated against a panel of bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Bacillus subtilis | 62.5 |

| Escherichia coli | 62.5 |

| Acinetobacter baumannii | 62.5 |

| Mycobacterium tuberculosis | 40 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, there is emerging evidence that suggests potential anti-inflammatory effects of this compound. It may modulate inflammatory pathways through the inhibition of COX enzymes, although further studies are required to elucidate this mechanism fully.

Case Studies and Research Findings

Several case studies have reported on the synthesis and evaluation of derivatives of 3-Chloro-1-phenylpyrrole-2,5-dione:

- Study on Colon Cancer : A study conducted by Kuznietsova et al. (2013) demonstrated that one derivative significantly inhibited tumor growth in a rat model and exhibited low toxicity levels .

- Antimicrobial Evaluation : Research by Narayana et al. (2016) highlighted the compound's effectiveness against various bacterial strains, reinforcing its potential as an antimicrobial agent .

- Molecular Docking Studies : Computational studies have shown that derivatives of this compound can effectively bind to ATP-binding sites on growth factor receptors, suggesting their potential role as targeted cancer therapies .

Q & A

Q. How to design a robust protocol for assessing photodegradation pathways under UV exposure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.